

Application of TOP1210 in Human Intestinal Epithelial Cell Studies

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Compound of Interest		
Compound Name:	TOP1210	
Cat. No.:	B15578661	Get Quote

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Introduction

TOP1210 has emerged as a potent kinase inhibitor with significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammatory disorders, particularly those affecting the gastrointestinal tract such as inflammatory bowel disease (IBD). This document provides detailed application notes and protocols for studying the effects of TOP1210 in human intestinal epithelial cell models. The information is based on studies utilizing the human intestinal epithelial cell line HT29 and primary human colonic myofibroblasts from ulcerative colitis (UC) patients, which serve as valuable models for primary human colonic cells.

Mechanism of Action

TOP1210 functions as a narrow-spectrum kinase inhibitor. In the context of intestinal inflammation, it effectively suppresses the production of key pro-inflammatory cytokines. Specifically, **TOP1210** has been shown to potently inhibit the release of interleukin-8 (IL-8) stimulated by interleukin-1 β (IL-1 β) in HT29 cells.[1] Furthermore, it demonstrates concentration-dependent inhibition of both interleukin-6 (IL-6) and IL-8 production in primary human colonic myofibroblasts stimulated with tumor necrosis factor-alpha (TNF- α).[1] This



targeted inhibition of inflammatory pathways underscores its therapeutic potential in diseases like ulcerative colitis.

Data Presentation

Table 1: Inhibitory Activity of TOP1210 on Cytokine Release

Cell Type	Stimulant	Cytokine Inhibited	IC50 (ng/mL)	IC50 (nM)	Reference
HT29 Human Intestinal Epithelial Cells	IL-1β	IL-8	-	1.8	[1]
Ulcerative Colitis Myofibroblast s	TNF-α	IL-6	2.2	-	[1]
Ulcerative Colitis Myofibroblast s	TNF-α	IL-8	2.1	-	[1]

Experimental Protocols

Protocol 1: Assessment of TOP1210 Inhibition of IL-8 Release from HT29 Cells

This protocol details the methodology to quantify the inhibitory effect of **TOP1210** on IL-1 β -stimulated IL-8 production in the HT29 human intestinal epithelial cell line.

Materials:

- HT29 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin



TOP1210

- Recombinant Human IL-1β
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Human IL-8 ELISA Kit
- Plate reader

Procedure:

- Cell Seeding: Seed HT29 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- Compound Preparation: Prepare a stock solution of TOP1210 in DMSO. Create a serial dilution of TOP1210 in cell culture medium to achieve the desired final concentrations.
 Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Pre-treatment: Remove the overnight culture medium from the cells and wash once with PBS. Add 100 μ L of medium containing the different concentrations of **TOP1210** or vehicle (DMSO) to the respective wells. Incubate for 1 hour.
- Stimulation: Following pre-treatment, add 10 μ L of IL-1 β (final concentration of 10 ng/mL) to all wells except the unstimulated control.
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
- Supernatant Collection: After incubation, centrifuge the plates at 1000 rpm for 5 minutes.
 Carefully collect the cell culture supernatants for IL-8 measurement.
- ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

Methodological & Application





• Data Analysis: Calculate the percentage inhibition of IL-8 release for each **TOP1210** concentration compared to the vehicle-treated, IL-1β-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the **TOP1210** concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Evaluation of **TOP1210** on Cytokine Release from Primary Human Colonic Myofibroblasts

This protocol outlines the procedure to assess the inhibitory effect of **TOP1210** on TNF- α -stimulated IL-6 and IL-8 release from primary human colonic myofibroblasts isolated from ulcerative colitis patients.

Materials:

- Primary human colonic myofibroblasts from UC patients
- · Myofibroblast growth medium
- TOP1210
- Recombinant Human TNF-α
- DMSO (vehicle control)
- PBS
- 24-well cell culture plates
- Human IL-6 and IL-8 ELISA Kits
- Plate reader

Procedure:

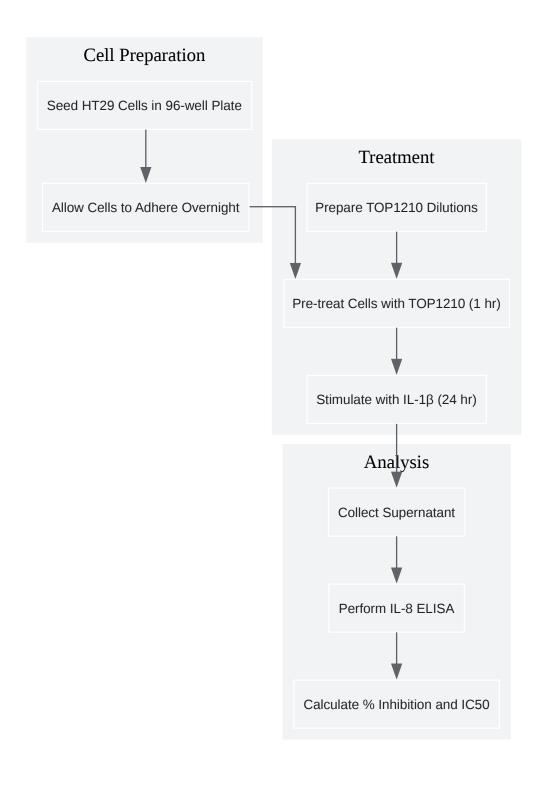
 Cell Culture: Culture primary human colonic myofibroblasts in their specific growth medium until they reach 80-90% confluency.



- Cell Seeding: Passage the cells and seed them into 24-well plates at an appropriate density. Allow the cells to adhere and grow for 24-48 hours.
- Compound Preparation: Prepare **TOP1210** dilutions in the cell culture medium as described in Protocol 1.
- Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of **TOP1210** or vehicle (DMSO) and incubate for 1 hour.
- Stimulation: Add TNF- α to a final concentration of 10 ng/mL to the designated wells.
- Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
- Supernatant Collection: Collect the cell culture supernatants.
- ELISA: Measure the concentrations of IL-6 and IL-8 in the supernatants using their respective human ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition and IC50 values for both IL-6 and IL-8 as described in Protocol 1.

Visualizations

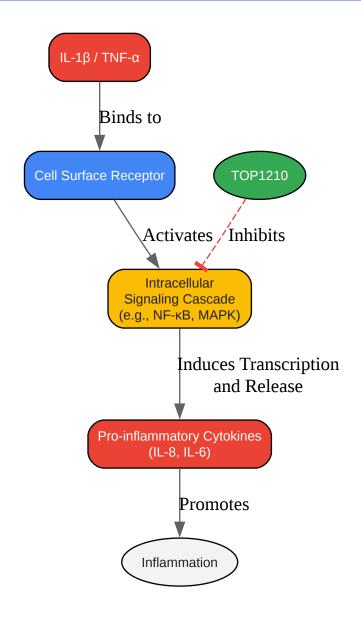




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Caption: Experimental workflow for assessing **TOP1210**'s inhibition of cytokine release.





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References

- 1. researchgate.net [researchgate.net]
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